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Compound of Interest

Compound Name: Acridine Orange Base

Cat. No.: B100579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cell

biology and drug development for the differential staining of nucleic acids and the visualization

of acidic organelles. Its metachromatic properties, where the dye exhibits different emission

colors depending on its binding target and local concentration, make it a powerful tool for a

variety of applications, including cell cycle analysis, apoptosis detection, and autophagy

studies. This technical guide provides an in-depth overview of the spectral properties of

Acridine Orange, detailed experimental protocols, and the underlying principles of its

fluorescence.

Core Principles of Acridine Orange Fluorescence
Acridine Orange is a nucleic acid selective, cationic dye. Its fluorescence characteristics are

highly dependent on its interaction with cellular components.[1][2] When it binds to double-

stranded DNA (dsDNA), it intercalates between the base pairs.[3][4] In this state, the dye is in a

monomeric form and emits a green fluorescence.[2][3][4] Conversely, when Acridine Orange

interacts with single-stranded DNA (ssDNA) or RNA, it binds primarily through electrostatic

attractions.[1][3] This leads to the aggregation of the dye, resulting in a shift in its fluorescence

emission to red.[1][3][5]

Furthermore, due to its weakly basic nature, Acridine Orange accumulates in acidic

compartments within the cell, such as lysosomes and autophagosomes.[1][3][6] In the low pH

environment of these organelles, the dye becomes protonated and sequestered, leading to the
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formation of aggregates that emit a bright orange-red fluorescence when excited by blue light.

[1][6][7] This property allows for the visualization and functional assessment of these acidic

vesicles.[6][8]

Spectral Properties of Acridine Orange
The excitation and emission wavelengths of Acridine Orange vary significantly depending on its

binding state and environment. The following table summarizes the key spectral characteristics

for different applications.

Target
Molecule/Orga
nelle

Binding
Mechanism

Excitation
Maximum (nm)

Emission
Maximum (nm)

Emitted Color

Double-Stranded

DNA (dsDNA)
Intercalation ~502[1][9] ~525[1][9] Green

Single-Stranded

DNA (ssDNA) &

RNA

Electrostatic

Stacking
~460[1][3] ~650[1][5] Red

Acidic

Organelles (e.g.,

Lysosomes)

Protonation &

Aggregation
~460

~650 (Orange-

Red)
Orange-Red

Note: The exact excitation and emission maxima can vary slightly depending on the specific

instrumentation and experimental conditions.

Experimental Protocols
I. General Staining Protocol for Fluorescence
Microscopy
This protocol is a general guideline for staining fixed cells.

Materials:

Acridine Orange stock solution (e.g., 1 mg/mL in dH₂O)
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Phosphate-Buffered Saline (PBS), pH 7.4

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Mounting medium

Procedure:

Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates.

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with the

fixative solution for 15-20 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization (Optional): If targeting nuclear structures, permeabilize the cells with

permeabilization buffer for 10-15 minutes at room temperature.

Staining: Dilute the Acridine Orange stock solution to a final working concentration (typically

1-5 µg/mL) in PBS. Incubate the cells with the staining solution for 15-30 minutes at 37°C,

protected from light.[6]

Washing: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter

sets for green and red fluorescence.

II. Live-Cell Staining of Acidic Organelles (Lysosomes)
This protocol is designed for the visualization of lysosomes in living cells.

Materials:

Acridine Orange stock solution
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Complete cell culture medium

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

Cell Seeding: Plate cells in a suitable imaging dish or plate and allow them to adhere.

Staining Solution Preparation: Prepare a working solution of Acridine Orange (typically 1-5

µg/mL) in pre-warmed complete cell culture medium or PBS/HBSS.

Staining: Remove the existing culture medium and add the Acridine Orange staining solution

to the cells.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from

light.[6]

Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to

remove excess stain.

Imaging: Immediately image the cells using a fluorescence microscope. Lysosomes will

appear as bright orange-red puncta.

III. Flow Cytometry Protocol for Cell Cycle Analysis
This protocol allows for the differentiation of cell cycle phases based on DNA and RNA content.

Materials:

Acridine Orange stock solution

Cell suspension

PBS

Ethanol (70%, ice-cold) for fixation

RNase A solution (optional, for DNA-only analysis)
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Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

Cell Harvesting: Harvest cells and prepare a single-cell suspension.

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing

gently. Incubate on ice for at least 30 minutes.

Washing: Centrifuge the fixed cells and wash once with PBS.

RNase Treatment (Optional): To specifically measure DNA content, resuspend the cell pellet

in RNase A solution and incubate for 30 minutes at 37°C.

Staining: Resuspend the cell pellet in Acridine Orange staining solution (a typical formulation

can be found in specialized flow cytometry protocols) and incubate for 15-30 minutes at

room temperature in the dark.[10]

Analysis: Analyze the stained cells on a flow cytometer. Use blue laser excitation (e.g., 488

nm). Collect green fluorescence (e.g., ~530 nm) for DNA content and red fluorescence (e.g.,

>650 nm) for RNA content.

Visualizing Acridine Orange Mechanisms
The following diagrams illustrate the principles of Acridine Orange staining and a general

experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.aatbio.com/products/acridine-orange
https://intactone.com/acridine-orange-stain-principle-procedure-and-result-interpretation/
https://expertcytometry.com/the-5-fundamental-methods-for-imaging-nucleic-acids/
https://expertcytometry.com/the-5-fundamental-methods-for-imaging-nucleic-acids/
https://bio-protocol.org/exchange/minidetail?id=1949470&type=30
https://www.eshre.eu/-/media/sitecore-files/SIGs/Andrology/Stockholm-2009/Kvist-2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10459729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10459729/
https://www.denovix.com/tn-182-denovix-acridine-orange-assay-protocol/
https://flowcytometry.medicine.uiowa.edu/acridine-orange-cell-cycle-analysis
https://flowcytometry.medicine.uiowa.edu/acridine-orange-cell-cycle-analysis
https://www.benchchem.com/product/b100579#excitation-and-emission-wavelengths-for-acridine-orange
https://www.benchchem.com/product/b100579#excitation-and-emission-wavelengths-for-acridine-orange
https://www.benchchem.com/product/b100579#excitation-and-emission-wavelengths-for-acridine-orange
https://www.benchchem.com/product/b100579#excitation-and-emission-wavelengths-for-acridine-orange
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b100579?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

